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Compound of Interest

Compound Name:
3-Methyl-1-phenyl-1H-pyrazol-5-

amine

Cat. No.: B074369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for several

phenyl-methyl-pyrazole derivatives, offering insights into their solid-state structures. Due to the

limited availability of public crystallographic data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine,

this guide focuses on closely related compounds to provide a valuable comparative context for

researchers in medicinal chemistry and materials science. The presented data and protocols

are essential for understanding structure-activity relationships and for the rational design of

new molecules.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of pyrazole

derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems.

These variations in crystal packing and molecular conformation can significantly influence the

physical and biological properties of the compounds.
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Experimental Protocols: A General Workflow for X-
ray Crystallography
The determination of crystal structures for pyrazole derivatives generally follows a standardized

experimental workflow. The protocol outlined below is a representative example based on

methodologies reported in the literature.[3]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of

solvents, such as ethanol, dioxane-water, or dichloromethane-hexane.[1][4]
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2. Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker

SMART APEX CCD diffractometer).[3] The crystal is maintained at a constant low temperature

(e.g., 130 K or 150 K) to minimize thermal vibrations.[1][3] Data is collected using

monochromatic X-ray radiation, typically Mo Kα radiation.[1][3] A series of diffraction images

are collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a

set of unique reflections with their intensities. The structure is then solved using direct methods

and refined by full-matrix least-squares on F².[3]

4. Refinement: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atom

positions are often determined from difference Fourier maps and refined using a riding model.

[3] The final refinement results in the complete crystal structure, including bond lengths, bond

angles, and torsion angles.

Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the key stages involved in determining a crystal structure

using X-ray crystallography.
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Caption: Workflow of single-crystal X-ray crystallography.
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This guide highlights the importance of comparative crystallographic analysis in understanding

the structural nuances of phenyl-methyl-pyrazole derivatives. The provided data and

standardized protocols serve as a valuable resource for researchers engaged in the design

and development of novel compounds in this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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